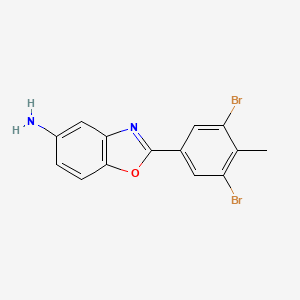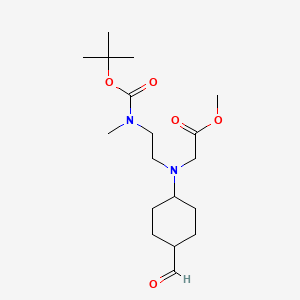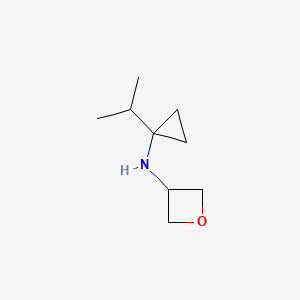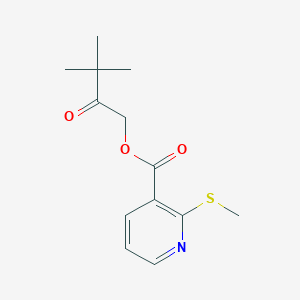
N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyethyl group, and a dihydropyridinyl moiety. Its chemical properties and reactivity make it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the core dihydropyridinyl structure. This is followed by the introduction of the hydroxyethyl group and the dichlorophenyl group through various organic reactions. Common reagents used in these steps include chlorinating agents, reducing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.
化学反応の分析
Types of Reactions
N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of a nitro group would produce an amine.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
類似化合物との比較
Similar Compounds
- N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide
- N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)propionamide
- N-(2,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
特性
分子式 |
C16H16Cl2N2O4 |
|---|---|
分子量 |
371.2 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-2-methyl-4-oxopyridin-3-yl]oxyacetamide |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-10-16(14(22)4-5-20(10)6-7-21)24-9-15(23)19-13-3-2-11(17)8-12(13)18/h2-5,8,21H,6-7,9H2,1H3,(H,19,23) |
InChIキー |
UNGCOSSVLIOHRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1CCO)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358646.png)



![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B13358671.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic acid](/img/structure/B13358672.png)






